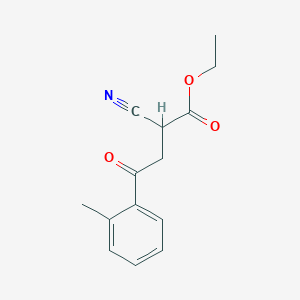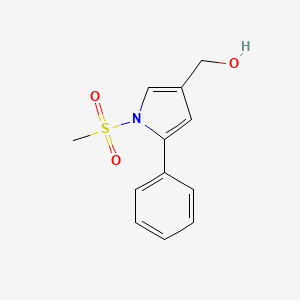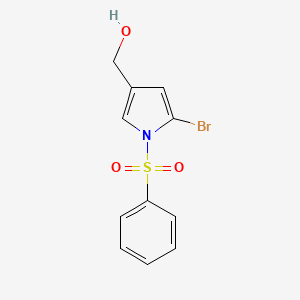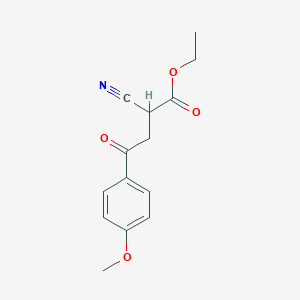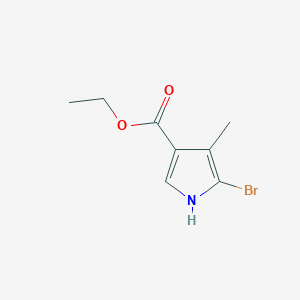
5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester, 95%
Übersicht
Beschreibung
“5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are various methods for the synthesis of pyrrole derivatives, such as the catalytic protodeboronation of pinacol boronic esters2. However, the specific synthesis process for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques, but the specific structure for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources.Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation2. However, the specific chemical reactions involving “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. However, the specific physical and chemical properties for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” are not provided in the available resources3.Safety And Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. However, the specific safety and hazards information for “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” is not provided in the available resources1.
Zukünftige Richtungen
The future directions for research on “5-Bromo-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester” could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be investigated.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8(11)6-4-10-7(9)5(6)2/h4,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKUDVGMDUOWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736050 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
874496-31-8 | |
| Record name | Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

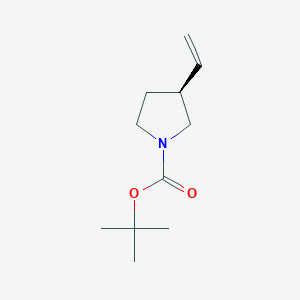
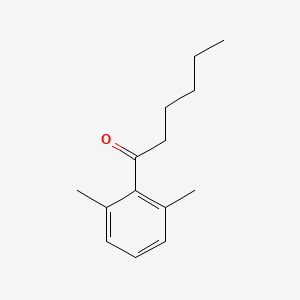

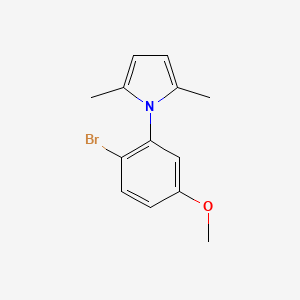

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

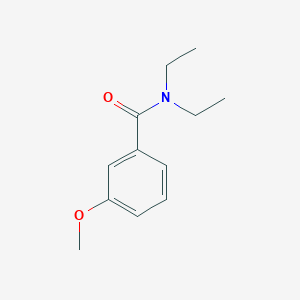
![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
